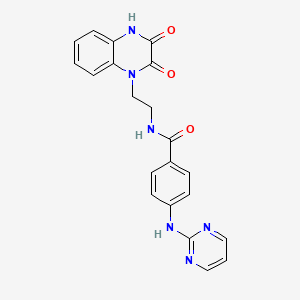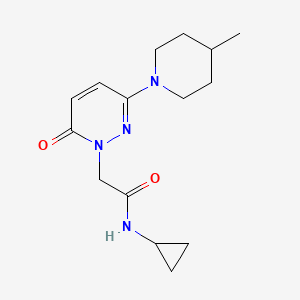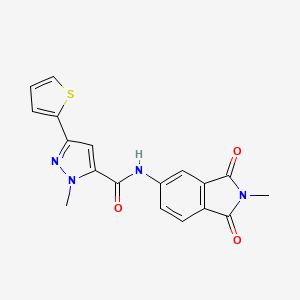
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound that features a quinoxaline core, a pyrimidine moiety, and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized via the condensation of an o-phenylenediamine with a dicarbonyl compound such as glyoxal under acidic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the quinoxaline ring can be achieved through selective hydroxylation using reagents like hydrogen peroxide in the presence of a catalyst.
Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction, where the quinoxaline derivative is treated with an appropriate alkyl halide.
Formation of the Benzamide Group: The benzamide moiety is synthesized by reacting the intermediate with 4-aminobenzoyl chloride under basic conditions.
Pyrimidine Coupling: Finally, the pyrimidine group is attached through a nucleophilic substitution reaction, where the benzamide intermediate reacts with a pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production at scale.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon.
Major Products
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various functionalized aromatic compounds depending on the substituents introduced.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Its ability to interact with specific molecular targets is of particular interest.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione and 2,3-dihydroquinoxaline share the quinoxaline core.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-diaminopyrimidine share the pyrimidine moiety.
Benzamide Derivatives: Compounds like 4-aminobenzamide and N-(4-aminophenyl)benzamide share the benzamide group.
Uniqueness
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide is unique due to its combination of the quinoxaline, pyrimidine, and benzamide groups. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C21H18N6O3 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C21H18N6O3/c28-18(14-6-8-15(9-7-14)25-21-23-10-3-11-24-21)22-12-13-27-17-5-2-1-4-16(17)26-19(29)20(27)30/h1-11H,12-13H2,(H,22,28)(H,26,29)(H,23,24,25) |
InChIキー |
YDTMXRLXLKNNIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)C(=O)N2CCNC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide](/img/structure/B12162631.png)

![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12162641.png)

![3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea](/img/structure/B12162652.png)
![2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12162656.png)
![(1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12162657.png)

![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12162670.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12162675.png)
![3H-Indol-3-one, 2-methyl-, 2-[3-(4-morpholinylsulfonyl)phenyl]hydrazone](/img/structure/B12162682.png)

![3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12162697.png)
![{6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone](/img/structure/B12162702.png)
